3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a hydroxyphenyl group. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a cysteine derivative with an aldehyde or ketone under acidic conditions.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Attachment of the Hydroxyphenyl Group: This step involves the coupling of the hydroxyphenyl group to the thiazolidine ring, often using peptide coupling reagents like HATU or EDCI.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions efficiently. The use of solid-phase synthesis techniques is common, where the compound is built step-by-step on a resin support.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl group in the Fmoc moiety can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like piperidine or morpholine are commonly used to remove the Fmoc group.
Major Products Formed
Oxidation: Formation of quinones from the hydroxyphenyl group.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Deprotected thiazolidine derivatives.
Scientific Research Applications
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic natural substrates of enzymes, allowing it to inhibit or modulate their activity. The Fmoc group provides stability and facilitates the compound’s incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-L-phenylalanine: Similar in structure but with a phenyl group instead of a hydroxyphenyl group.
Fmoc-L-cysteine: Contains a thiol group, making it useful for forming disulfide bonds in peptides.
Uniqueness
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the thiazolidine ring and the hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5S/c27-16-11-9-15(10-12-16)23-26(22(14-32-23)24(28)29)25(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-23,27H,13-14H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQPJESQDNAUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(S1)C2=CC=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137446-63-8 |
Source
|
Record name | 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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